8-Chloro-2-phenylquinazoline
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Overview
Description
8-Chloro-2-phenylquinazoline is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities, including analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2-phenylquinazoline typically involves the reaction of 2-aminobenzophenone with phosphorus oxychloride (POCl3) in the presence of a base. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-2-phenylquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinazolines.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophilic substitution using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazolines.
Substitution: Various substituted quinazolines depending on the nucleophile used.
Scientific Research Applications
8-Chloro-2-phenylquinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine: Investigated for its anti-cancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-Chloro-2-phenylquinazoline involves its interaction with molecular targets such as kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects, such as anti-cancer activity .
Comparison with Similar Compounds
6-Chloro-2-phenylquinazoline: Similar structure but with the chlorine atom at the 6th position.
7-Chloro-2-phenylquinazoline: Chlorine atom at the 7th position.
2-Phenylquinazoline: Lacks the chlorine atom.
Uniqueness: 8-Chloro-2-phenylquinazoline is unique due to the specific positioning of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This positioning can enhance its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C14H9ClN2 |
---|---|
Molecular Weight |
240.69 g/mol |
IUPAC Name |
8-chloro-2-phenylquinazoline |
InChI |
InChI=1S/C14H9ClN2/c15-12-8-4-7-11-9-16-14(17-13(11)12)10-5-2-1-3-6-10/h1-9H |
InChI Key |
KCROMZAPKRXUPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C3C=CC=C(C3=N2)Cl |
Origin of Product |
United States |
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